1-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-phenylhydrazine
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Overview
Description
1-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-phenylhydrazine is a complex organic compound characterized by the presence of a furan ring substituted with a 3,4-dichlorophenyl group and a phenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-phenylhydrazine typically involves the condensation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde with phenylhydrazine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis might be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
1-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-phenylhydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-phenylhydrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- [5-(3,4-Dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione
- 2-(3,4-Dichlorophenyl)-4-(furan-2-yl)-6H-pyrimido[2,1-b]quinazolin-6-one
Comparison: 1-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-phenylhydrazine stands out due to its unique combination of a furan ring and phenylhydrazine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.
Properties
CAS No. |
374090-33-2 |
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Molecular Formula |
C17H12Cl2N2O |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]aniline |
InChI |
InChI=1S/C17H12Cl2N2O/c18-15-8-6-12(10-16(15)19)17-9-7-14(22-17)11-20-21-13-4-2-1-3-5-13/h1-11,21H/b20-11+ |
InChI Key |
MMPPVVTTZHVPFY-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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